(2,4-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

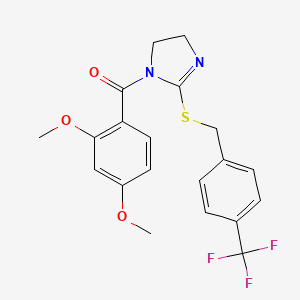

The compound “(2,4-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” features a methanone core bridging a 2,4-dimethoxyphenyl group and a 4,5-dihydroimidazole ring substituted with a thioether-linked 4-(trifluoromethyl)benzyl moiety. The 2,4-dimethoxyphenyl group contributes electron-donating properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability . This structural framework is commonly explored in medicinal chemistry for targeting enzymes or protein-protein interactions, such as p53-MDM2 inhibition .

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O3S/c1-27-15-7-8-16(17(11-15)28-2)18(26)25-10-9-24-19(25)29-12-13-3-5-14(6-4-13)20(21,22)23/h3-8,11H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJVFLHVIHFDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,4-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has garnered attention in recent research due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory applications. This article delves into the compound's biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as:

It features a dimethoxyphenyl group and a trifluoromethylbenzyl thioether linked to a dihydroimidazole moiety. These structural elements are significant as they contribute to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating various signaling pathways involved in cellular processes such as proliferation and apoptosis. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| K-562 (Leukemia) | 0.67 | |

| MDA-MB-435 (Melanoma) | 0.80 | |

| HCT-116 (Colon Cancer) | 0.87 |

These values indicate that the compound exhibits potent cytotoxic effects against multiple cancer types, suggesting its potential as a therapeutic agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses. For example, in a study assessing its efficacy against inflammation-induced by lipopolysaccharides (LPS), the compound significantly reduced levels of TNF-alpha and IL-6 in vitro.

Case Studies

- Study on Leukemia Treatment : In a controlled study involving K-562 cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an observed IC50 value of 0.67 µM. This study highlights the potential for developing this compound into a targeted therapy for leukemia .

- Melanoma Research : Another study focused on MDA-MB-435 cells demonstrated that the compound could induce apoptosis through caspase activation pathways. The results indicated that treatment led to increased levels of cleaved PARP and caspase-3, markers associated with apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- Compound (4-Nitrophenyl)(2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (): Replaces the 2,4-dimethoxyphenyl group with a 4-nitrophenyl moiety. The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy substituents. The trifluoromethyl group is retained but positioned at the 3-benzyl position, introducing steric differences compared to the 4-substituted analog .

- Compound (4-Methoxyphenyl)(2-((4-(Trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (): Features a single methoxy group (4-methoxy) instead of 2,4-dimethoxy.

Heterocyclic Core Modifications

- Piperidin-1-yl(cis-2,4,5-Tris(2-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (): Retains the dihydroimidazole core but replaces the thioether-linked benzyl group with a piperidinyl carboxamide. The carboxamide group introduces hydrogen-bonding capacity absent in the thioether-containing target compound .

- 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Substitutes the dihydroimidazole with a 1,2,4-triazole ring. The triazole core is fully aromatic, increasing rigidity and altering electronic properties (e.g., stronger electron-withdrawing sulfonyl groups). The thioether linkage is retained but connected to a phenylethanone group, differing in spatial arrangement .

Functional Group Variations

- N-Carbamothioyl-2-(2-(2,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)acetamide (): Replaces the methanone group with an acetamide-thiourea hybrid.

Comparative Data Tables

Table 1: Key Structural and Electronic Differences

Research Findings and Discussion

- Electronic Effects : The 2,4-dimethoxyphenyl group in the target compound enhances electron density, favoring interactions with hydrophobic pockets in proteins, while nitro or sulfonyl groups in analogues () create electron-deficient systems suited for polar interactions .

- Metabolic Stability: The trifluoromethyl group in the target compound and its analogs improves resistance to oxidative metabolism compared to non-fluorinated derivatives .

- Biological Activity : Piperidinyl derivatives () exhibit potent p53-MDM2 inhibition due to carboxamide-mediated hydrogen bonding, whereas thioether-linked compounds (e.g., ) show antifungal activity via membrane disruption .

- Toxicity : GUSAR predictions () suggest that electron-withdrawing groups (e.g., nitro) correlate with higher acute toxicity, while methoxy groups reduce toxicity via improved metabolic detoxification .

Q & A

Q. What are the standard synthetic routes for preparing (2,4-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

The synthesis typically involves multi-step reactions:

- Thioether formation : React 4-(trifluoromethyl)benzyl chloride with sodium hydrosulfide (NaSH) under basic conditions to generate the thiol intermediate .

- Imidazole ring construction : Condense glyoxal with ammonia and formaldehyde to form the dihydroimidazole core, followed by coupling with the thioether intermediate .

- Ketone linkage : Introduce the 2,4-dimethoxyphenyl group via Friedel-Crafts acylation or nucleophilic substitution, using catalysts like Lewis acids (e.g., AlCl₃) . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural elucidation : Use H/C NMR to confirm the imidazole ring, thioether linkage, and aromatic substituents. Mass spectrometry (MS) validates molecular weight .

- Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile byproducts .

- Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) provides definitive stereochemical confirmation .

Q. What are the known biological targets or mechanisms of action for this compound?

While direct data is limited, structurally analogous imidazole-thioether derivatives exhibit:

- Enzyme inhibition : Interaction with cytochrome P450 isoforms or kinases via the imidazole nitrogen’s metal-coordinating ability .

- Receptor modulation : Fluorinated aromatic groups may target G-protein-coupled receptors (GPCRs) or nuclear receptors . Initial screening should include enzyme inhibition assays (e.g., fluorescence-based) and cell-based viability tests (e.g., MTT assay) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether formation .

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if cross-coupling steps are involved .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) and improve yield by 15–20% .

- Workup optimization : Use aqueous/organic biphasic systems to isolate intermediates efficiently .

Q. How do researchers resolve contradictions in reported biological activities of similar compounds?

- Comparative assays : Replicate studies under standardized conditions (e.g., identical cell lines, IC₅₀ protocols) to minimize variability .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with chloro) to isolate activity contributors .

- Computational docking : Perform molecular dynamics simulations to predict binding affinities and validate with mutagenesis studies .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases) .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing CF₃ vs. electron-donating OCH₃) on bioactivity .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize in vivo studies .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- Systematic substitution : Synthesize analogs with variations in the dimethoxyphenyl (e.g., mono-/tri-methoxy) or benzylthio groups (e.g., alkylthio vs. arylthio) .

- Pharmacophore mapping : Identify critical moieties (e.g., imidazole N-atoms, trifluoromethyl hydrophobicity) using 3D alignment software .

- In vitro profiling : Test analogs against a panel of 50+ cancer cell lines (NCI-60) to correlate structural changes with potency .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported across studies?

- Reaction parameter audit : Compare temperature, solvent purity, and catalyst batch variability .

- Intermediate stability : Assess degradation of thiol intermediates under acidic/basic conditions via stability-indicating HPLC .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized sulfones) that reduce yield .

Q. Why do similar compounds exhibit divergent biological activities in different assays?

- Target specificity : Fluorine’s electronegativity may alter binding to off-target proteins (e.g., hERG channel vs. kinases) .

- Cellular context : Differences in cell membrane permeability (logP) or efflux pump expression (e.g., P-gp) affect intracellular concentrations .

- Metabolic stability : Hepatic microsome assays (e.g., human vs. rodent) reveal species-specific degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.